molecular formula C38H21N7 B13345210 3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile

3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile

Cat. No.: B13345210
M. Wt: 575.6 g/mol
InChI Key: YJZGQMKODQSNFX-UHFFFAOYSA-N
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Description

3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dibenzoquinoxalines, which are known for their photophysical and electrochemical properties.

Preparation Methods

The synthesis of 3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The diphenylamino group can participate in electron-donating interactions, while the cyano groups can act as electron acceptors. This dual functionality allows the compound to participate in various electronic and photophysical processes, making it useful in applications such as OLEDs .

Comparison with Similar Compounds

Properties

Molecular Formula

C38H21N7

Molecular Weight

575.6 g/mol

IUPAC Name

5-[4-(N-phenylanilino)phenyl]-15,17,20,22-tetrazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8,10,12,14,16,18,20-undecaene-18,19-dicarbonitrile

InChI

InChI=1S/C38H21N7/c39-22-33-34(23-40)42-38-37(41-33)43-35-30-14-8-7-13-29(30)32-21-25(17-20-31(32)36(35)44-38)24-15-18-28(19-16-24)45(26-9-3-1-4-10-26)27-11-5-2-6-12-27/h1-21H

InChI Key

YJZGQMKODQSNFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=NC7=NC(=C(N=C7N=C6C8=CC=CC=C85)C#N)C#N

Origin of Product

United States

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